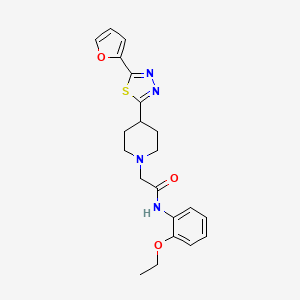

N-(2-ethoxyphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a piperidin-1-yl group linked to a furan-2-yl moiety. The acetamide side chain is further modified with a 2-ethoxyphenyl group. The furan ring and ethoxyphenyl group may influence solubility, bioavailability, and target binding compared to analogues .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-2-27-17-7-4-3-6-16(17)22-19(26)14-25-11-9-15(10-12-25)20-23-24-21(29-20)18-8-5-13-28-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIPYLADWGKLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring One common approach is the reaction of piperidine with furan-2-carboxylic acid chloride to form the corresponding piperidine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity may be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

Medicine: The compound's potential as a drug candidate for treating various diseases is being investigated, particularly in the fields of oncology and neurology.

Industry: It may find applications in the development of new materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the furan-2-yl group and the ethoxyphenyl moiety. Similar compounds may include other piperidine derivatives or compounds with similar functional groups. the exact structure and substituents can lead to different biological activities and applications.

Comparison with Similar Compounds

Structural Analogues

Core Modifications

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide ():

N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (4c, ):

Side Chain Variations

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h, ): Phenoxyacetamide side chain with isopropyl and methyl groups. Higher yield (88%) and lower melting point (133–135°C) compared to piperidine-containing analogues .

- N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide (): Piperidin-1-ylsulfonyl and thiophen-2-yl groups. Fluorine atoms enhance metabolic stability. No activity data provided .

Physicochemical Properties

- Melting Points: Piperidine/piperazine-containing derivatives (e.g., 214–377°C) generally exhibit higher melting points than phenoxy/thioether analogues (133–170°C), likely due to increased hydrogen bonding .

- Solubility : The 2-ethoxyphenyl group in the target compound may improve solubility in organic solvents compared to halogenated or sulfonyl-containing analogues .

Biological Activity

N-(2-ethoxyphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula and Structure

The molecular formula of this compound is . The compound features a piperidine ring, a thiadiazole moiety, and an ethoxyphenyl group.

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 373.13288 | 186.7 |

| [M+Na]+ | 395.11482 | 198.9 |

| [M+NH4]+ | 390.15942 | 192.3 |

| [M+K]+ | 411.08876 | 194.7 |

| [M-H]- | 371.11832 | 191.4 |

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It has been shown to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.

- Cytotoxicity : The compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial activity of the compound:

| Study Type | Cell Line/Organism | IC50 (µM) |

|---|---|---|

| Cytotoxicity Assay | HeLa Cells | 25 |

| Antimicrobial Assay | E. coli | 15 |

These results suggest that the compound has a moderate level of efficacy in both cytotoxic and antimicrobial activities.

Case Studies

Case Study 1: Anticancer Activity

A recent study focused on the anticancer properties of this compound on breast cancer cells (MCF7). The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In another study examining its anti-inflammatory effects, the compound was tested on RAW264.7 macrophages stimulated with LPS. The results indicated a decrease in TNF-alpha and IL-6 production, suggesting that the compound could modulate inflammatory responses effectively.

Q & A

Q. What are the key synthetic routes for N-(2-ethoxyphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Thiadiazole formation : Cyclocondensation of thiosemicarbazides with furan-2-carboxylic acid derivatives under acidic conditions.

- Piperidine coupling : Nucleophilic substitution or amidation to attach the piperidine-thiadiazole moiety to the acetamide backbone.

- Ethoxyphenyl integration : Ullmann or Buchwald-Hartwig coupling for aryl ether formation. Critical parameters include solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps), temperature control (60–120°C), and catalysts (e.g., Pd/C for coupling reactions). Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the compound’s structural integrity?

- NMR : H and C NMR identify key signals (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperidine-CH at δ 3.1–3.5 ppm). Challenges include resolving overlapping signals from the thiadiazole and furan rings.

- IR : Confirm amide C=O stretch (~1650 cm) and thiadiazole C=N (~1550 cm).

- HPLC-MS : Assess purity (>98%) and molecular weight (e.g., [M+H] at m/z 468.5). Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities .

Q. What in vitro assays are recommended for initial biological screening?

- Enzyme inhibition : Test against kinases (e.g., PI3K, EGFR) or proteases using fluorogenic substrates. IC values <10 µM suggest therapeutic potential.

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modify substituents : Replace the ethoxy group with methoxy or halogens to alter lipophilicity and target binding.

- Thiadiazole/furan substitution : Introduce electron-withdrawing groups (e.g., NO) to enhance electrophilicity for covalent inhibition.

- Piperidine ring expansion : Test morpholine or azepane analogs for conformational flexibility. Biological data from these modifications guide lead optimization .

Q. What strategies address low yields in the final coupling step during synthesis?

- Catalyst optimization : Switch from Pd(OAc) to Pd(dppf)Cl for higher coupling efficiency.

- Protective groups : Use Boc for amine protection during intermediate steps to prevent side reactions.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve yields by 15–20% .

Q. How should researchers resolve contradictions in enzyme inhibition data across different assays?

- Assay conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.8) and ionic strength, which affect compound ionization.

- Enzyme source : Use recombinant vs. native enzymes to rule out isoform-specific effects.

- Stability testing : Perform LC-MS to confirm compound integrity during assays. Degradation products may skew results .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Thiadiazole rings may hydrolyze at extremes.

- Light sensitivity : Conduct photostability studies under ICH guidelines (e.g., 1.2 million lux-hours).

- Plasma stability : Incubate with human plasma (37°C, 24 hrs) to evaluate esterase-mediated hydrolysis .

Q. How can computational modeling predict target binding modes?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys-68 in PI3Kγ) may form hydrogen bonds with the acetamide group.

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.

- QSAR : Corrogate electronic parameters (e.g., logP, polar surface area) with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.